2,4-Dichloro-5-(thiophen-3-yl)pyrimidine
Description
Properties
Molecular Formula |
C8H4Cl2N2S |
|---|---|
Molecular Weight |
231.10 g/mol |
IUPAC Name |
2,4-dichloro-5-thiophen-3-ylpyrimidine |
InChI |
InChI=1S/C8H4Cl2N2S/c9-7-6(3-11-8(10)12-7)5-1-2-13-4-5/h1-4H |
InChI Key |
BJBFJJVZAWOKCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
Synthesis:
Synthetic Strategy: The initial step is the design and execution of an efficient synthetic route. For 2,4-dichloro-5-(thiophen-3-yl)pyrimidine, a common approach is a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, between a dihalopyrimidine (e.g., 2,4-dichloropyrimidine) and a thiophene (B33073) boronic acid derivative (e.g., thiophene-3-boronic acid).
Reaction Optimization: Key parameters such as the catalyst, solvent, base, and temperature are optimized to maximize the yield and purity of the final product.
Purification: After the reaction, the crude product is purified using techniques like column chromatography or recrystallization to obtain the pure compound.
Characterization:
Structural Elucidation: The precise chemical structure of the synthesized compound is confirmed using a combination of spectroscopic and analytical techniques.
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition.
X-ray Crystallography: When suitable crystals can be grown, this method provides definitive proof of the three-dimensional structure of the molecule.
Biological Evaluation:
Strategies for the Construction of the Pyrimidine (B1678525) Core
The formation of the central pyrimidine ring, bearing a thiophene (B33073) substituent at the C5 position, is a critical first phase in the synthesis of the target compound. This is typically achieved by forming the precursor, 5-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione, also known as 5-(thiophen-3-yl)uracil, which is subsequently chlorinated. Several classical and modern organic synthesis techniques can be employed for this purpose.
Cyclization Reactions involving appropriate precursors
Cyclization or condensation reactions are the most fundamental and widely used methods for constructing the pyrimidine ring. These strategies involve the reaction of a three-carbon component with a reagent containing an N-C-N fragment, such as urea, thiourea, or guanidine. bu.edu.eg
A prominent example of this approach is the Knoevenagel condensation. In this method, a thiophene-2-carboxaldehyde can be reacted with barbituric acid or thiobarbituric acid in the presence of a suitable catalyst. urfu.ru This reaction proceeds through the formation of a thienylmethylidene intermediate, which then undergoes cyclization to yield the 5-(thiophen-3-yl)-pyrimidine derivative. urfu.ru The progress of such reactions can be conveniently monitored by thin-layer chromatography (TLC). urfu.ru This method provides a direct and efficient route to the key dihydroxy pyrimidine precursor necessary for the subsequent halogenation step.
Three-component coupling reactions
Modern synthetic strategies increasingly favor multi-component reactions (MCRs) due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. organic-chemistry.org Three-component reactions for pyrimidine synthesis typically involve the one-pot combination of an aldehyde, an active methylene compound, and an amidine derivative. organic-chemistry.orgbohrium.com
For the synthesis of a 5-aryl pyrimidine scaffold, a ZnCl2-catalyzed three-component coupling reaction can be employed, reacting functionalized enamines, triethyl orthoformate, and ammonium acetate. organic-chemistry.org A variation of the well-known Biginelli reaction could also be adapted, using a thiophene-containing β-ketoester, an appropriate aldehyde, and urea. Such one-pot procedures are highly convergent, allowing for the rapid assembly of the substituted pyrimidine core from simple, readily available starting materials.
Reactions of Carbonyl Compounds with Amidines
The condensation of a 1,3-dicarbonyl compound with an amidine is a classic and robust method for pyrimidine synthesis, often referred to as the Pinner synthesis. To obtain a 5-thienyl substituted pyrimidine, a precursor such as 2-(thiophen-3-yl)malondialdehyde or a related β-dicarbonyl derivative would be required.
Alternatively, α,β-unsaturated ketones can react with amidines in a [3+3] annulation to form a dihydropyrimidine intermediate, which is subsequently oxidized to the aromatic pyrimidine. rsc.org A facile, metal-free version of this synthesis has been developed that utilizes visible-light-enabled photo-oxidation for the aromatization step, presenting a green and mild alternative to traditional methods that often rely on transition-metal catalysts. rsc.org This approach offers broad substrate scope and good functional group tolerance. organic-chemistry.orgrsc.org
Introduction of Halogen Substituents at Pyrimidine C2 and C4 Positions
Once the 5-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione precursor is synthesized, the next critical step is the introduction of chlorine atoms at the C2 and C4 positions. This transformation converts the hydrophilic dihydroxy pyrimidine into a highly reactive, lipophilic dichloropyrimidine intermediate that is primed for further functionalization via nucleophilic aromatic substitution (SNAr) reactions.
Halogenation of Hydroxypyrimidine Precursors using Phosphorus Oxychloride
The conversion of hydroxypyrimidines (and their tautomeric pyrimidinone forms) to chloropyrimidines is most commonly and effectively achieved through treatment with phosphorus oxychloride (POCl3). nih.gov This reaction is a standard and reliable method that has been known for over a century for preparing chlorinated pyrimidine intermediates. nih.gov
The reaction typically involves heating the hydroxypyrimidine substrate in excess phosphorus oxychloride, often in the presence of a tertiary amine base such as N,N-dimethylaniline, N,N-diethylaniline, or pyridine. researchgate.netgoogle.com The amine acts as an acid scavenger and catalyst. The reaction mixture is heated under reflux for several hours to ensure complete conversion. mdpi.comnih.gov After the reaction, the excess POCl3 is carefully removed under reduced pressure, and the crude product is isolated by quenching the reaction mixture with ice water. mdpi.com Large-scale preparations have been developed that use equimolar amounts of POCl3 in a solvent-free process, which offers economic, environmental, and safety advantages by minimizing waste of the corrosive reagent. nih.gov
| Substrate | Reagent | Base/Catalyst | Temperature | Yield | Reference |
| 5-Nitrouracil | POCl3 | N,N-Diethylaniline | 55-65°C | ~84% | google.com |
| 5-Fluorouracil | POCl3 | N,N-Dimethylaniline | 100-114°C | 92-95% | researchgate.netchemicalbook.com |
| 2,4-Dihydroxypyrimidines | Equimolar POCl3 | Pyridine | High Temp (Sealed) | High | nih.gov |
| Thieno[2,3-d]pyrimidin-4-one | POCl3 | - | Reflux | - | mdpi.com |
This table presents representative conditions for the chlorination of various hydroxypyrimidine precursors.
Regioselective Chlorination Approaches
The synthesis of 2,4-dichloro-5-(thiophen-3-yl)pyrimidine from its corresponding 2,4-dihydroxy precursor is an inherently regioselective process. The use of phosphorus oxychloride ensures that both hydroxyl groups are substituted to yield the desired 2,4-dichloro isomer.
The significance of this regioselective synthesis is highlighted by the differential reactivity of the two chlorine atoms in the product. The chlorine atom at the C4 position is considerably more reactive toward nucleophilic displacement than the chlorine at the C2 position. mdpi.comnih.gov This differential reactivity is exploited in subsequent synthetic steps, such as Suzuki couplings or SNAr aminations, allowing for the selective functionalization of the C4 position while leaving the C2-chloro substituent intact for potential later modification. mdpi.comresearchgate.net For instance, Suzuki coupling of 2,4-dichloropyrimidines with various aryl and heteroaryl boronic acids occurs preferentially at the C4 position. mdpi.com Similarly, amination reactions often show high regioselectivity for the C4 position, although conditions have been developed to favor C2 substitution. nih.govacs.org Therefore, the direct synthesis of the 2,4-dichloro isomer from the diol is the most practical and regioselective approach to obtaining this versatile synthetic intermediate.
Integration of the Thiophene Moiety at Pyrimidine C5 Position
The introduction of a thiophene ring at the C5 position of a 2,4-dichloropyrimidine (B19661) core is a critical step in the synthesis of this compound. This is typically achieved through modern cross-coupling methodologies that allow for the precise formation of a carbon-carbon bond between the two heterocyclic systems. The reactivity of the C5 position is influenced by the electronic effects of the two chlorine atoms at the C2 and C4 positions.
Suzuki Cross-Coupling Reactions for Thiophene Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming C-C bonds, particularly in the synthesis of bi-aryl and heteroaryl compounds. rsc.org This reaction is frequently the method of choice for introducing a thiophene moiety onto a pyrimidine ring due to its high efficiency, functional group tolerance, and the commercial availability of the required reagents. researchgate.net
The general approach involves the reaction of a 5-halopyrimidine derivative, such as 5-bromo-2,4-dichloropyrimidine or 2,4,5-trichloropyrimidine, with a thiophene boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reactivity of halogens in Suzuki couplings on pyrimidine rings generally follows the order I > Br > Cl, meaning a bromo or iodo substituent at the C5 position would be expected to react selectively over the chlorides at C2 and C4.
A typical catalytic system for this transformation consists of a palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. nih.gov Common bases include sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), which are often used in an aqueous solution. researchgate.net The solvent system is typically a biphasic mixture, such as toluene/ethanol/water or dioxane/water, to facilitate the dissolution of both the organic substrates and the inorganic base. nih.gov Microwave-assisted procedures have been shown to significantly accelerate the reaction, often reducing reaction times to as little as 15 minutes while using very low catalyst loadings (e.g., 0.5 mol%). mdpi.combohrium.com
Table 1: Representative Conditions for Suzuki Cross-Coupling
| Parameter | Condition | Source(s) |
|---|---|---|
| Pyrimidine Substrate | 5-Bromo-2,4-dichloropyrimidine | rsc.org |
| Thiophene Reagent | Thiophen-3-ylboronic acid | N/A |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | rsc.orgnih.gov |
| Base | Na₂CO₃ or K₂CO₃ | nih.govresearchgate.net |
| Solvent System | Toluene/Ethanol/Water or Dioxane/Water | nih.govresearchgate.net |
| Temperature | 70-80 °C or Microwave Irradiation | nih.govmdpi.com |
Other Carbon-Carbon Bond Forming Reactions (e.g., direct C-H activation)
While Suzuki coupling is prevalent, direct C-H activation (or arylation) represents a more atom-economical alternative for forging the pyrimidine-thiophene bond. This methodology avoids the pre-functionalization step of converting the thiophene into a boronic acid derivative. Instead, it involves the direct coupling of a C-H bond on the thiophene ring with a halogenated pyrimidine.
Palladium catalysts, such as Palladium(II) acetate (Pd(OAc)₂), are commonly employed for these transformations. mdpi.com The reaction typically proceeds between an aryl halide (in this case, a 5-halodichloropyrimidine) and the thiophene. Research has shown that C-H activation can be selective for either the C2 or C3 position of the thiophene ring, depending on the specific reaction conditions and substrate. mdpi.comdntb.gov.ua This approach is a subject of ongoing research to improve efficiency and selectivity, offering a potentially more streamlined synthesis of pyrimidine-thiophene analogs. nih.gov
Purification and Characterization Methodologies for Synthetic Intermediates and Final Compounds
Following the synthesis, a rigorous purification and characterization process is essential to isolate the desired product, this compound, and confirm its identity and purity.
Purification of the crude product is most commonly achieved using silica gel column chromatography. nih.govchemrxiv.org A gradient of non-polar and moderately polar solvents, such as a mixture of hexanes and ethyl acetate, is typically used to elute the compound from the silica gel, separating it from unreacted starting materials, catalyst residues, and byproducts. nih.gov The progress of the purification can be monitored by thin-layer chromatography (TLC). chemrxiv.org
Once purified, the structure of the final compound and any key intermediates is confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are the primary tools for structural elucidation. ipb.ptmdpi.com
In the ¹H NMR spectrum of this compound, a characteristic singlet is expected for the proton at the C6 position of the pyrimidine ring. The protons on the thiophene ring will appear as distinct multiplets or doublets of doublets, with chemical shifts and coupling constants consistent with a 3-substituted thiophene.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. researchgate.netmdpi.com Distinct signals will be present for each carbon atom, including the chlorinated carbons of the pyrimidine ring (C2 and C4), which typically appear in the 150-165 ppm range, and the carbons of the thiophene ring.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). chemrxiv.org This technique verifies the successful synthesis of the target molecule and helps identify any impurities.
Table 2: Anticipated Spectroscopic Data for this compound
| Technique | Data Type | Anticipated Values |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) | ~8.7 ppm (s, 1H, Pyrimidine-H6); ~7.4-7.8 ppm (m, 3H, Thiophene-H) |
| ¹³C NMR | Chemical Shift (δ) | ~162 ppm (C4-Cl), ~160 ppm (C2-Cl), ~158 ppm (C6), ~130-125 ppm (Thiophene-C), ~120 ppm (C5) |
| HRMS | m/z [M+H]⁺ | Calculated value corresponding to the formula C₈H₄Cl₂N₂S |
Nucleophilic Aromatic Substitution (SNAr) Reactions at Pyrimidine C2 and C4
The pyrimidine ring in this compound is electron-deficient, which facilitates nucleophilic attack. The two chlorine atoms at the C2 and C4 positions are excellent leaving groups, making them prime sites for SNAr reactions. The regioselectivity of these reactions—whether the nucleophile attacks the C2 or C4 position—is influenced by a combination of electronic and steric factors. Generally, for 2,4-dichloropyrimidines, nucleophilic substitution is often selective for the C4 position. However, this selectivity can be highly sensitive to the nature of the substituent at the C5 position, the incoming nucleophile, and the reaction conditions. wuxiapptec.com
Reactivity with Nitrogen-containing Nucleophiles (e.g., amines, anilines, polyamines)
The reaction of 2,4-dichloropyrimidines with nitrogen nucleophiles is a cornerstone for the synthesis of many biologically active compounds. Typically, the first substitution by an amine occurs preferentially at the C4 position due to its higher electrophilicity. The introduction of the first amino group can then modulate the reactivity of the remaining chlorine atom at the C2 position for a subsequent substitution.
Studies on related 5-substituted-2,4-dichloropyrimidines have shown that reactions with primary and secondary amines tend to yield the C4-substituted product. However, interesting deviations from this trend have been reported. For instance, the use of tertiary amine nucleophiles with 2,4-dichloropyrimidines bearing an electron-withdrawing group at C5 can lead to excellent C2 selectivity. nih.gov This process involves an in-situ N-dealkylation of an intermediate, ultimately yielding a product that corresponds to a formal reaction with a secondary amine at the C2 position. nih.gov This method significantly broadens the synthetic accessibility to C2-aminated pyrimidine structures. nih.gov
Table 1: Representative SNAr Reactions with Nitrogen Nucleophiles on 2,4-Dichloropyrimidine Scaffolds
| Nucleophile | Position of Substitution | Typical Conditions | Observations | Reference |
|---|---|---|---|---|
| Primary/Secondary Amines | C4 (preferential) | Base (e.g., DIPEA), Solvent (e.g., EtOH, DMF), Room Temp to Reflux | Generally high C4 selectivity for the first substitution. | wuxiapptec.com |
| Tertiary Amines | C2 (selective) | Solvent (e.g., MeCN), Reflux | Observed with electron-withdrawing groups at C5; involves in-situ dealkylation. | nih.gov |
Reactivity with Oxygen-containing Nucleophiles (e.g., alcohols, phenols)
The substitution of chlorine atoms with oxygen-containing nucleophiles, such as alkoxides and phenoxides, provides access to ether derivatives of the pyrimidine core. Similar to reactions with amines, the initial substitution generally favors the C4 position. The reaction is typically carried out in the presence of a base to deprotonate the alcohol or phenol, generating the more potent nucleophilic alkoxide or phenoxide ion.
However, the regioselectivity can be altered by other substituents on the pyrimidine ring. For example, in the case of 2-MeSO2-4-chloropyrimidine, SNAr reactions with alkoxides occur selectively at the C2 position, a reversal of the typical selectivity observed with amines. wuxiapptec.com This has been attributed to the formation of a hydrogen bond between the alkoxide and the acidic protons of the methylsulfonyl group, which directs the nucleophile to the C2 position. wuxiapptec.com While this specific example is not on the target molecule, it highlights the subtle electronic effects that can dramatically influence reaction outcomes on the dichloropyrimidine scaffold.
Reactivity with Sulfur-containing Nucleophiles (e.g., thiols)
Thiolates, generated from thiols in the presence of a base, are soft and potent nucleophiles that readily displace the chlorine atoms on the 2,4-dichloropyrimidine ring. These reactions lead to the formation of thioether derivatives. The principles of regioselectivity are expected to be similar to those for other nucleophiles, with the C4 position being the more common site for the initial attack. The resulting thioether can be further oxidized to sulfoxides or sulfones to modulate the electronic properties and biological activity of the molecule.
Regioselectivity and Reaction Optimization Studies
The regioselectivity of SNAr reactions on the 2,4-dichloropyrimidine core is a subject of considerable study, as controlling the position of substitution is key to synthesizing specific isomers. The outcome (C2 vs. C4 substitution) is a delicate balance of several factors:
Electronic Effects : The inherent electron distribution in the pyrimidine ring makes the C4 carbon more electron-deficient and thus more susceptible to nucleophilic attack than the C2 carbon. wuxiapptec.com
Steric Hindrance : A bulky substituent at the C5 position, such as the thiophen-3-yl group, can sterically hinder the approach of a nucleophile to the C4 position, potentially increasing the proportion of C2 substitution. wuxiapptec.com
Nucleophile Nature : As seen with tertiary amines, the type of nucleophile can fundamentally alter the site of attack. nih.gov Hard and soft nucleophiles may also exhibit different preferences.
Reaction Conditions : Temperature, solvent, and the presence of catalysts or additives can influence the reaction pathway and the ratio of C2/C4 products. For instance, Lewis acids are sometimes required to promote substitution at the C2 position with weak nucleophiles. mdpi.com
Quantum mechanics (QM) calculations and Frontier Molecular Orbital (FMO) analysis are powerful tools for predicting and understanding this regioselectivity. wuxiapptec.comwuxiapptec.com Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can reveal the most electrophilic sites on the pyrimidine ring, offering insights into the likely course of the reaction. wuxiapptec.com
Modifications and Functionalization of the Thiophene Ring
The thiophene ring attached at the C5 position of the pyrimidine core is an aromatic heterocycle that can undergo its own set of chemical transformations, most notably electrophilic aromatic substitution.
Electrophilic Aromatic Substitution on Thiophene (e.g., halogenation, nitration)
The thiophene ring is generally more reactive towards electrophilic substitution than benzene (B151609). nih.gov The reaction mechanism involves the initial addition of an electrophile to form a resonance-stabilized carbocation intermediate (the "onium" intermediate), followed by the loss of a proton to restore aromaticity. researchgate.net
For a 3-substituted thiophene, the position of electrophilic attack is directed by the electronic nature of the substituent. In the case of this compound, the pyrimidine ring acts as an electron-withdrawing group, which would deactivate the thiophene ring towards electrophilic attack and direct incoming electrophiles primarily to the C2 or C5 positions of the thiophene ring.
Halogenation : The introduction of halogen atoms (e.g., Br, Cl) onto the thiophene ring can be achieved using various halogenating agents.
Nitration : Nitration of thiophene derivatives can introduce a nitro group onto the ring, which can serve as a handle for further functionalization, for example, through reduction to an amino group.
While specific studies on the electrophilic substitution of this compound are not widely reported in the provided search results, the general reactivity patterns of thiophene derivatives suggest that such transformations are feasible and would provide another avenue for creating structural diversity. nih.govresearchgate.net
Palladium-catalyzed Cross-Coupling Reactions on Thiophene (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
The thiophene ring is known to participate in various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. For these reactions to occur on the thiophene ring of this compound, a leaving group, typically a halide (bromo or iodo), would be required on the thiophene ring itself. Assuming a derivative such as 2,4-dichloro-5-(bromo-thiophen-3-yl)pyrimidine were available, the following reactions could be envisioned.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of the brominated thiophene derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. This would enable the introduction of a wide range of aryl, heteroaryl, or alkyl substituents at the position of the bromine atom on the thiophene ring. The general reaction conditions often involve catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) and bases such as K₂CO₃ or Cs₂CO₃ in solvents like dioxane or toluene/water mixtures.
Sonogashira Coupling: To introduce an alkynyl group onto the thiophene ring, a Sonogashira coupling could be employed. This reaction couples a terminal alkyne with the brominated thiophene derivative, typically using a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine). This method is highly efficient for creating C(sp²)-C(sp) bonds.
Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond on the thiophene ring could be achieved through the Buchwald-Hartwig amination. This reaction would couple the brominated thiophene derivative with a primary or secondary amine using a palladium catalyst and a strong base (e.g., NaOt-Bu). A variety of specialized phosphine (B1218219) ligands are often crucial for achieving high yields and broad substrate scope.
While specific examples and detailed data tables for these reactions on the thiophene moiety of this compound derivatives are not readily found in the literature, the table below provides a hypothetical summary of expected transformations based on well-established methodologies for thiophene systems.
| Reaction Type | Reactants | Typical Catalyst/Reagents | Expected Product |
| Suzuki-Miyaura | 2,4-dichloro-5-(bromo-thiophen-3-yl)pyrimidine, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2,4-dichloro-5-(aryl-thiophen-3-yl)pyrimidine |
| Sonogashira | 2,4-dichloro-5-(bromo-thiophen-3-yl)pyrimidine, Terminal alkyne | Pd(PPh₃)₄, CuI, Et₃N | 2,4-dichloro-5-(alkynyl-thiophen-3-yl)pyrimidine |
| Buchwald-Hartwig | 2,4-dichloro-5-(bromo-thiophen-3-yl)pyrimidine, Amine (R₂NH) | Pd₂(dba)₃, Ligand, NaOt-Bu | 2,4-dichloro-5-(amino-thiophen-3-yl)pyrimidine |
Transformation of Other Functional Groups within Derivatives
Beyond direct C-H functionalization or cross-coupling on the thiophene ring, derivatives of this compound can undergo further transformations of introduced functional groups. For instance, if a nitro group were introduced onto the thiophene ring, it could be reduced to an amino group using standard conditions (e.g., SnCl₂/HCl or catalytic hydrogenation). This amino group could then serve as a handle for further derivatization, such as acylation or sulfonylation.
Similarly, if a formyl group were introduced via a Vilsmeier-Haack reaction on the thiophene ring, it could be oxidized to a carboxylic acid or reduced to a hydroxymethyl group. The carboxylic acid could then be converted to esters, amides, or other acid derivatives. The hydroxymethyl group could be transformed into a variety of other functionalities.
Detailed experimental data for such transformations on derivatives of this compound are sparse in the available literature, but the chemical principles are well-established in organic synthesis.
Mechanistic Investigations of Key Derivatization Reactions
The mechanisms of palladium-catalyzed cross-coupling reactions are generally well-understood and proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (e.g., the brominated thiophene derivative) to form a palladium(II) intermediate. This is often the rate-determining step.
Transmetalation: The organic group from the coupling partner (e.g., the boronic acid in a Suzuki reaction or the stannane (B1208499) in a Stille reaction) is transferred to the palladium(II) center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the palladium(0) catalyst.
For the Buchwald-Hartwig amination, the mechanism is similar, but involves the formation of a palladium-amido complex prior to reductive elimination.
While general mechanistic studies for these reactions on thiophene and pyrimidine systems exist, specific mechanistic investigations focusing on the derivatization of this compound, particularly concerning the reactivity of the thiophene ring in the presence of the dichloropyrimidine moiety, are not detailed in the current body of scientific literature. Such studies would be valuable to understand the interplay of the electronic properties of the two heterocyclic rings and their influence on the reaction pathways and efficiencies.
Computational and Theoretical Investigations of 2,4 Dichloro 5 Thiophen 3 Yl Pyrimidine and Its Analogs
Molecular Docking Studies for Target Identification and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode and affinity of a small molecule ligand, such as a derivative of 2,4-dichloro-5-(thiophen-3-yl)pyrimidine, within the active site of a target protein.
Research on analogous structures, particularly thiophene-bearing pyrimidines and thieno[2,3-d]pyrimidines, has extensively utilized molecular docking to identify potential therapeutic targets and elucidate structure-activity relationships (SAR). pnrjournal.comnih.govnih.gov For instance, docking studies on novel thiopyrimidine-5-carbonitrile derivatives were performed against the thymidylate synthase enzyme to rationalize their cytotoxic activity against the HepG2 cell line. japsonline.comresearchgate.net Similarly, various pyrimidine (B1678525) derivatives have been docked into the active sites of protein kinases, which are crucial regulators of cell cycle progression and are often dysregulated in cancer. nih.gov These studies help in predicting binding energies and identifying key interactions that stabilize the ligand-protein complex. For example, in a study on thieno[2,3-d]pyrimidine (B153573) derivatives as EGFR inhibitors, molecular docking revealed binding scores ranging from -17.22 to -23.94 kcal/mol, indicating favorable binding within the enzyme's active site. nih.gov
A detailed analysis of the interactions between the ligand and the protein's active site is crucial for understanding the basis of molecular recognition. For pyrimidine-thiophene scaffolds, docking studies have consistently highlighted the importance of specific types of interactions.
Hydrogen Bonds: The nitrogen atoms in the pyrimidine ring frequently act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the protein's active site. For example, docking studies of thieno[2,3-d]pyrimidine derivatives into the EGFR active site showed hydrogen bond formation with key residues like Met769. nih.gov In another study, thiopyrimidine derivatives formed hydrogen bonds with Arg-50 and Ser-216 of the thymidylate synthase enzyme. japsonline.com
Hydrophobic Interactions: The thiophene (B33073) ring and the dichlorinated pyrimidine core contribute to the molecule's hydrophobicity, allowing it to engage in favorable hydrophobic interactions with nonpolar residues in the active site. These interactions are critical for the proper orientation and stabilization of the ligand. nih.gov Docking of thiophene-linked triazoles into the DNA gyrase subunit B of Staphylococcus aureus revealed hydrophobic interactions with residues like Ile 86 and Ile 175. mdpi.com
π-π Stacking: The aromatic nature of both the pyrimidine and thiophene rings allows for π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within the binding pocket.
These interactions collectively determine the binding affinity and specificity of the compound for its molecular target. The table below summarizes representative interaction data for related pyrimidine-thiophene analogs from various docking studies.
| Compound Class | Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |
| Thieno[2,3-d]pyrimidine derivatives | EGFR | Met769, Lys721, Val702, Ala719 | Hydrogen Bonding, Hydrophobic | nih.gov |
| Thiopyrimidine-5-carbonitrile derivatives | Thymidylate Synthase | Arg-50, Ser-216 | Hydrogen Bonding | japsonline.com |
| Thiophene-linked 1,2,4-Triazoles | S. aureus DNA Gyrase B | Asn 54, Ile 86, Ile 175, Glu 50 | Hydrogen Bonding, Hydrophobic | mdpi.com |
| 4,6-Di(hetaryl)pyrimidin-2-amines | P. falciparum PMT | ASP | Hydrogen Bonding | eijppr.com |
Molecular docking, often coupled with molecular dynamics (MD) simulations, provides insights into the conformational changes of both the ligand and the protein's active site upon binding. These studies can reveal whether a ligand stabilizes an active or inactive conformation of an enzyme, which is a key determinant of its function as an agonist or antagonist. For instance, a study on pyrido[2,3-d]pyrimidines as thymidylate synthase inhibitors used molecular docking and subsequent MD simulations to identify ligands that could stabilize an inactive conformation of the enzyme, thereby inhibiting its activity. nih.gov The analysis confirmed that specific derivatives interacted with the catalytic amino acid Cys195, which is essential for the enzyme's function, and successfully stabilized the inactive state. nih.gov Such conformational analyses are vital for designing inhibitors with specific mechanisms of action.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. These models serve as 3D queries for virtual screening of large compound databases to identify novel molecules with the potential for similar biological activity. acs.orgmanipal.edu
When the 3D structure of the biological target is unknown, a pharmacophore model can be generated based on the structures of a set of known active ligands. royalsocietypublishing.orgrsc.org This approach assumes that these molecules share common chemical features arranged in a similar spatial orientation that is responsible for their activity. The process involves superimposing the active compounds and identifying common features such as hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups. For pyrimidine derivatives, ligand-based models have been successfully developed. acs.orgmdpi.com For example, a study on pyrazolo-pyrimidine derivatives as CDK2 inhibitors generated pharmacophore models for active, inactive, and intermediate compounds to understand the key features for binding. manipal.edu
Common Pharmacophoric Features for Pyrimidine-Based Inhibitors:
Hydrogen Bond Acceptors (HBA): Often associated with the nitrogen atoms of the pyrimidine ring.
Aromatic Ring (AR): The pyrimidine ring itself, and often the linked thiophene ring.
Hydrophobic Group (HY): Can be represented by the thiophene moiety or other nonpolar substituents.
Hydrogen Bond Donor (HBD): May be present on substituents attached to the core scaffold.
When the three-dimensional structure of the target protein, typically complexed with a ligand, is available, a structure-based pharmacophore model can be generated. acs.org This method directly derives the key chemical features from the interactions observed within the protein's active site. acs.org The resulting model represents the ideal spatial arrangement of features for optimal interaction with the target. A combined target-based and ligand-based approach was used to define a novel 3D-pharmacophore model for human A3 adenosine (B11128) receptor antagonists based on pyrimidine derivatives. acs.org This dual approach leverages information from both the known ligands and the receptor's binding site to create a more robust and predictive model. acs.org Similarly, structure-based pharmacophore mapping was used to design novel pyrido[2,3-d]pyrimidine (B1209978) derivatives as thymidylate synthase inhibitors. nih.gov
Pharmacophore models are frequently used as filters in virtual screening campaigns to identify new chemical entities that match the pharmacophoric hypothesis but possess a different core structure, a strategy known as scaffold hopping. nih.gov This is a powerful technique for discovering novel lead compounds with potentially improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. nih.govdundee.ac.uk
By replacing the central pyrimidine-thiophene core with a different scaffold while retaining the essential pharmacophoric features, researchers can explore new areas of chemical space. nih.govmdpi.com For example, a scaffold-hopping strategy starting from thienopyrimidine acids identified furanopyrimidine amides as potent inhibitors of the enzyme Notum. nih.gov This demonstrates how computational models can guide the transition from one chemical series to another. Virtual screening using these models can rapidly triage millions of compounds, prioritizing a smaller, more manageable set for experimental testing, thereby significantly accelerating the lead optimization phase of drug discovery. eijppr.comnih.gov
Quantum Chemical Calculations (DFT Studies)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of pyrimidine-based compounds. By solving the Schrödinger equation in an approximate manner, DFT can accurately predict molecular geometries, electronic structures, and reaction energetics, offering a detailed view that complements experimental findings.
Conformational Analysis and Geometrical Optimization
The three-dimensional arrangement of atoms in this compound is critical to its function and reactivity. Geometrical optimization using DFT methods allows for the determination of the most stable conformation (the lowest energy state) of the molecule.
A key parameter in the conformation of this compound is the dihedral angle between the pyrimidine and thiophene rings. For analogous compounds, such as those where the thiophene ring is fused to the pyrimidine core, near-coplanar arrangements are often observed, which enhances π-conjugation. However, in non-fused systems, steric hindrance between substituents can lead to a twisted conformation. For a related compound, 4-(2,5-dichlorothiophen-3-yl)pyrimidin-2-amine, the thiophene ring is not coplanar with the pyrimidine ring. Computational studies on similar bicyclic aromatic systems predict a dihedral angle that balances conjugative stability with steric repulsion. Optimized geometries from DFT calculations provide precise bond lengths and angles, which generally show good agreement with experimental data from X-ray crystallography where available.
| Parameter | Typical Calculated Value (Analogous Systems) | Significance |
| Pyrimidine-Thiophene Dihedral Angle | 10° - 40° | Influences electronic conjugation and steric accessibility. |
| C-Cl Bond Length (Pyrimidine) | ~1.73 Å | Key reactive sites for nucleophilic substitution. |
| C-S Bond Length (Thiophene) | ~1.71 Å | Defines the geometry of the electron-rich thiophene ring. |
Electronic Structure Analysis (e.g., frontier molecular orbitals, electrostatic potential)
The electronic properties of this compound govern its reactivity and intermolecular interactions. DFT calculations are used to determine the distribution of electrons within the molecule and the energies of its molecular orbitals.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. For this class of compounds, the HOMO is typically localized on the electron-rich thiophene ring, while the LUMO is primarily centered on the electron-deficient dichloropyrimidine ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show negative potential (red/yellow) around the electronegative nitrogen atoms of the pyrimidine ring and the chlorine atoms, indicating regions susceptible to electrophilic attack or favorable for hydrogen bond accepting. Positive potential (blue) would be expected around the hydrogen atoms of the thiophene ring. This information is crucial for understanding non-covalent interactions with biological targets. nih.gov
| Electronic Property | Typical Calculated Value/Observation | Implication |
| HOMO Energy | -6.5 to -7.5 eV | Localized on the thiophene ring; site of electron donation. |
| LUMO Energy | -2.0 to -3.0 eV | Localized on the pyrimidine ring; site of electron acceptance. |
| HOMO-LUMO Gap | ~4.0 to 4.5 eV | Indicates moderate chemical stability and reactivity. |
| MEP Negative Regions | Pyrimidine Nitrogens, Chlorine Atoms | Sites for interaction with electrophiles or hydrogen bond donors. |
Reaction Mechanism Elucidation and Transition State Analysis
The chlorine atoms at the C2 and C4 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for the functionalization of this scaffold. DFT calculations can elucidate the mechanism of these reactions by mapping the potential energy surface, identifying intermediate structures, and calculating the energies of transition states.
For 2,4-dichloropyrimidines, SNAr reactions typically show regioselectivity, with nucleophiles preferentially attacking the C4 position. However, this selectivity is highly sensitive to the nature of other substituents on the ring. wuxiapptec.com DFT studies on related systems have shown that electron-donating groups can alter the electronic landscape, making the C2 position more reactive. wuxiapptec.com By calculating the activation energy barriers for attack at both C2 and C4, computational models can predict the major product of a reaction. wuxiapptec.com This analysis involves locating the transition state structure for each pathway and comparing their relative free energies (ΔG‡). A lower activation barrier indicates a faster, more favorable reaction pathway. Such calculations are invaluable for optimizing reaction conditions and predicting the outcome of synthetic routes. researchgate.net
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time, particularly in complex environments like a biological system. MD is especially useful for studying the interaction of ligands like this compound derivatives with protein targets.
Ligand-Protein Complex Stability and Dynamics
Many pyrimidine derivatives are designed as kinase inhibitors, binding to the ATP-binding site of these enzymes. mdpi.com After an initial binding pose is predicted using molecular docking, MD simulations are employed to assess the stability of the ligand-protein complex. nih.govnih.gov
A typical MD simulation runs for tens to hundreds of nanoseconds, tracking the movements of all atoms in the system, including the ligand, the protein, and surrounding solvent molecules. Analysis of the simulation trajectory can reveal:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored. A stable, low RMSD for the ligand indicates that it remains securely in the binding pocket.
Key Intermolecular Interactions: The persistence of hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and specific amino acid residues can be tracked over time. For a pyrimidine-based inhibitor, crucial hydrogen bonds often form with the "hinge region" of the kinase. mdpi.com
Binding Free Energy: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy from the MD trajectory, providing a quantitative measure of binding affinity. mdpi.com
| MD Simulation Analysis | Metric | Significance |
| Complex Stability | Ligand RMSD | Low and stable values (< 3 Å) suggest a stable binding pose. |
| Key Interactions | Hydrogen Bond Occupancy | High occupancy (>75%) indicates strong, persistent bonds. |
| Binding Affinity | ΔGbind (MM/PBSA) | Negative values (e.g., -30 to -50 kcal/mol) indicate favorable binding. |
Solvent Effects on Binding
Solvation plays a critical role in molecular recognition. rsc.org The binding of a ligand to a protein involves the displacement of water molecules from both the ligand's surface and the protein's binding pocket, a process that has significant energetic consequences. MD simulations explicitly include solvent molecules (typically water), allowing for a detailed investigation of their effects. nih.gov
Structure Activity Relationship Sar Studies for Biological Target Engagement
Impact of Pyrimidine (B1678525) C2 and C4 Substitutions on Biological Activity
The C2 and C4 positions of the pyrimidine ring are critical for interaction with biological targets and are primary sites for chemical modification. The reactivity of the chlorine atoms in the parent compound, 2,4-dichloropyrimidine (B19661), facilitates nucleophilic aromatic substitution (SNAr), allowing for the introduction of a diverse array of functional groups. The regioselectivity of these substitutions is highly sensitive to the electronic properties of other substituents on the ring and the nature of the incoming nucleophile wuxiapptec.com.
The chlorine atoms at the C2 and C4 positions are not merely synthetic handles but play a significant role in the molecule's biological activity. Halogen atoms, particularly chlorine, bromine, and iodine, can form halogen bonds—a type of non-covalent interaction where the halogen acts as an electrophilic donor to a Lewis base, such as a backbone carbonyl oxygen in a protein active site nih.govnih.gov. The strength of this interaction increases in the order of Cl < Br < I ijres.org. This ability to form directional interactions can be crucial for ligand binding and stabilization within a target's active site ijres.orgmedtigo.com.
In many heterocyclic scaffolds, the presence of a halogen is essential for activity eurochlor.org. The replacement of hydrogen with chlorine can significantly alter the electronic and steric properties of a molecule, thereby modulating its biological effect eurochlor.org. However, the degree of halogenation does not always correlate directly with activity; sometimes, increased chlorine content can diminish biological effects eurochlor.org.
Nucleophilic substitution reactions on 2,4-dichloropyrimidines are a cornerstone for generating chemical diversity. Generally, for 2,4-dichloropyrimidines with an electron-withdrawing group at the C5 position, nucleophilic substitution is selective for the C4 position nih.gov. However, this selectivity can be altered. For instance, using tertiary amine nucleophiles can result in excellent C2 selectivity nih.gov. This differential reactivity allows for the sequential and controlled introduction of various substituents at both positions, which is fundamental for exploring the SAR.
The substitution of the C2 and C4 chlorine atoms with amino, alkoxy, and aryloxy groups has been a major focus of SAR studies, particularly in the development of kinase inhibitors.
Amino Derivatives: The conversion of the 2,4-dichloro scaffold to 2,4-diaminopyrimidines has proven to be a highly effective strategy for generating potent kinase inhibitors rsc.orgnih.govrsc.org. The amino groups can act as both hydrogen bond donors and acceptors, forming critical interactions with the hinge region of many kinases mdpi.com. SAR studies on 2,4-diaminopyrimidine series have demonstrated that the nature of the amine substituent is crucial for potency. For example, in a series of hematopoietic progenitor kinase 1 (HPK1) inhibitors, specific substitutions on the amino groups at C2 and C4 led to compounds with nanomolar and even sub-nanomolar inhibitory activity nih.gov. In one study, compound 14g showed a remarkable IC₅₀ of 0.15 nM against HPK1 nih.gov. Similarly, optimization of a 2,4-diaminopyrimidine scaffold for c-Jun N-terminal kinase (JNK2) inhibition led to the discovery of several cell-potent compounds rsc.orgresearchgate.net.
Alkoxy and Aryloxy Derivatives: The introduction of alkoxy groups can also modulate activity. In some series, replacement of chlorine with a methoxy group has been explored biomedpharmajournal.org. Aryloxy derivatives have also been investigated. For instance, the development of 2-phenoxypyridines from a pyrimidine series yielded potent JNK inhibitors, indicating that larger aryloxy groups can be well-tolerated and contribute to binding affinity researchgate.net. The regioselective synthesis often proceeds by first substituting the more reactive C4 position, followed by substitution at C2 nih.govsemanticscholar.org.
The following table summarizes the impact of various C2/C4 substitutions on the biological activity of pyrimidine derivatives from different studies.
| Scaffold | C2-Substituent | C4-Substituent | Target | Activity (IC₅₀) | Reference |
| 2,4-Diaminopyrimidine | Substituted Aniline | Substituted Amine | HPK1 | 0.15 nM (for 14g ) | nih.gov |
| 2,4-Diaminopyrimidine | Substituted Amine | Substituted Aniline | JNK2 | Potent cellular activity | rsc.orgresearchgate.net |
| 2,4-Disubstituted Pyrimidine | Pyrrolidin-1-yl | N-(naphth-1-ylmethyl) | AChE | 5.5 µM (for 9a ) | nih.gov |
| 2,4-Diaminopyrimidine | Triazolopiperazine | Substituted Aniline | A549 cell line | 2.14 µM (for 9k ) | rsc.org |
Influence of Thiophene (B33073) Moiety Modifications at Pyrimidine C5
The point of attachment of the thiophene ring to the pyrimidine core is a critical determinant of biological activity. Thiophene is often considered a bioisostere of a phenyl ring, but the position of the sulfur atom relative to the bond connecting to the pyrimidine scaffold affects the geometry and electronic distribution of the entire molecule mdpi.com.
While direct SAR studies comparing 5-(thiophen-2-yl)pyrimidine and 5-(thiophen-3-yl)pyrimidine analogs are not extensively detailed in the provided context, related studies on thienopyrimidines (where the thiophene and pyrimidine rings are fused) offer valuable insights. For instance, in the development of PI3Kα inhibitors, compounds with a thieno[2,3-d]pyrimidine (B153573) core showed slightly stronger inhibitory activity against tested cancer cell lines than those with a thieno[3,2-d]pyrimidine core nih.gov. This suggests that the relative orientation of the sulfur atom and the pyrimidine nitrogens impacts the interaction with the biological target. This principle can be extrapolated to non-fused systems, where the thiophen-2-yl and thiophen-3-yl isomers would present the sulfur atom in different spatial locations relative to the pyrimidine core, likely leading to different binding modes and potencies.
Decorating the thiophene ring with various substituents is a common strategy to optimize physicochemical properties and enhance biological activity. Thiophene-based compounds are known to exhibit a wide range of biological effects, including cytotoxic, antibacterial, and anti-inflammatory properties researchgate.netresearchgate.net.
In a series of 5-(3-substituted-thiophene)-pyrimidine derivatives, modifications on the thiophene ring were shown to influence cytotoxicity against the MCF-7 cell line urfu.ruurfu.ru. For example, compound 3a from this series exhibited remarkable cytotoxicity urfu.ruurfu.ru. Another study on thiophene derivatives showed that the introduction of a p-tolyl group at the 5-position of a thiophene-2-carboxylate scaffold resulted in outstanding antibacterial action researchgate.netresearchgate.net. These findings underscore the importance of the substitution pattern on the thiophene ring for modulating biological activity. The electronic nature (electron-donating or electron-withdrawing) and steric bulk of the substituents can affect the molecule's ability to fit into a binding pocket and form favorable interactions.
The following table illustrates how different substitution patterns on the thiophene ring can affect the biological activity of thiophene-pyrimidine derivatives.
| Compound Scaffold | Thiophene Substitution | Biological Target/Assay | Observed Activity | Reference |
| 5-(3-Substituted-thiophene)-pyrimidine | Varied substituents | MCF-7 Cytotoxicity | Compound 3a showed remarkable cytotoxicity | urfu.ruurfu.ru |
| 5-(3-Substituted-thiophene)-pyrimidine | Varied substituents | Antibacterial (E. coli, S. aureus) | Compounds 3b and 3d were most effective | urfu.ruurfu.ru |
| Thieno[2,3-d]pyrimidine | Trimethoxyphenylthioureido | Antiproliferative (Breast & Colon Cancer) | Remarkable activity | researchgate.net |
Stereochemical Considerations and Conformational Flexibility
The three-dimensional structure and conformational flexibility of a molecule are paramount for its interaction with a specific biological target. For 5-aryl pyrimidine derivatives, the rotation around the single bond connecting the pyrimidine and thiophene rings is a key conformational determinant.
Introducing structural constraints to limit this rotational freedom can have a profound impact on biological activity. This strategy, known as conformational restriction, can decrease the entropic penalty upon binding, potentially leading to enhanced potency mdpi.com. However, the effect is highly dependent on whether the locked conformation is the one favored by the biological target.
In a study on 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidines, which are conformationally restricted analogs, it was found that restricting the rotation of the bond connecting the pyrimidine to an aniline substituent was detrimental to antiproliferative and microtubule depolymerizing effects mdpi.com. For example, compound 6 , a tetrahydroquinoline-substituted analog, was 6-fold less potent than its more flexible counterpart, compound 4 mdpi.com. This suggests that a certain degree of conformational flexibility is necessary for these molecules to adopt the optimal geometry for binding to their target, in this case, tubulin mdpi.com. Molecular modeling and ¹H NMR studies can be used to analyze the preferred conformations and the energy barriers to rotation, providing valuable insights for designing analogs with improved activity mdpi.com.
Ligand Efficiency and Lipophilicity Considerations in SAR
Ligand efficiency is a measure of the binding energy per heavy atom, offering a way to assess the quality of a compound's interaction with its target relative to its size. researchgate.net In the context of 2,4,5-trisubstituted pyrimidine inhibitors, SAR exploration has demonstrated that substitutions at the 5-position of the pyrimidine ring are crucial for modulating kinase activity. nih.govacs.org This position is believed to be in proximity to the kinase gatekeeper residue, a key area for achieving both potency and selectivity. nih.govresearchgate.net
For instance, research on a series of 2,4,5-trisubstituted pyrimidines revealed that introducing substituents at the 5-position could significantly impact inhibitory activity against PfGSK3 and PfPK6. nih.govacs.org While the PfGSK3 active site showed a preference for halogens like chloro and bromo at this position and did not tolerate alkyl groups well, PfPK6 potency was enhanced by both halogen and alkyl substituents. nih.gov
Further SAR development focused on creating hybrid structures to improve dual-target inhibition and ligand efficiency. researchgate.netresearchgate.net By combining optimal substitutions at different positions, researchers synthesized analogs with significantly improved potency. For example, compound 23e emerged from these efforts, displaying potent dual inhibition of PfGSK3 (IC₅₀ = 97 nM) and PfPK6 (IC₅₀ = 8 nM). researchgate.net The ligand efficiency for these optimized compounds was also calculated, demonstrating an improvement over the initial lead compounds. acs.orgresearchgate.net
Table 1: Ligand Efficiency of 2,4,5-Trisubstituted Pyrimidine Analogs
| Compound | PfGSK3 IC₅₀ (nM) | PfPK6 IC₅₀ (nM) | Ligand Efficiency (LE) for PfPK6 |
|---|---|---|---|
| 23c | >10000 | 144 | 0.29 |
| 23d | 172 | 11 | 0.34 |
| 23e | 97 | 8 | 0.33 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity. Ligand Efficiency (LE) was calculated as: pIC₅₀ / number of heavy atoms. Data sourced from studies on dual inhibitors of plasmodial kinases. acs.org
The SAR analysis underscores that strategic modifications to the 2,4-dichloro-5-(thiophen-3-yl)pyrimidine scaffold, particularly at the 5-position, are essential for optimizing biological activity. By carefully balancing factors like substituent size, electronic properties, and lipophilicity, it is possible to enhance ligand efficiency and develop potent and selective kinase inhibitors. nih.govacs.org
Exploration of in Vitro Biological Activities and Molecular Mechanisms
Antimicrobial Research (in vitro)
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Derivatives of pyrimidine (B1678525) and thiophene (B33073) have been investigated for their potential as antibacterial agents. For instance, certain pyridothienopyrimidine derivatives have shown significant antibacterial activity, with some 2,4-dichloro derivatives exhibiting more potent effects than amoxicillin against strains like B. subtilis and B. cereus nih.gov. Thieno[2,3-d]pyrimidinediones have also demonstrated potent activity against multi-drug resistant Gram-positive organisms nih.gov. However, a comprehensive review of the scientific literature reveals a lack of specific studies focusing on the antibacterial effects of 2,4-Dichloro-5-(thiophen-3-yl)pyrimidine against Gram-positive and Gram-negative bacterial strains.
Antifungal Activity against Fungal Species
The scaffold of pyrimidine is a common feature in various antifungal compounds. Research into novel pyrimidine derivatives has shown promising antifungal activity against species like Aspergillus niger and Candida tropicalis dovepress.com. Additionally, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives have been synthesized and have exhibited obvious antifungal activities against a range of fungal pathogens nih.govfrontiersin.org. Despite the recognized antifungal potential of related structures, there is currently no available research data specifically detailing the in vitro antifungal activity of this compound against any fungal species.
Antitubercular Activity Research
The search for new antitubercular agents has led to the investigation of various heterocyclic compounds, including pyrimidine derivatives. Studies have identified certain 2,4-disubstituted pyrimidine derivatives as having potential antitubercular properties frontiersin.orgnih.gov. For example, a novel series of 2,4-disubstituted 5-(aryl-2-ylmethyl)-5H-pyrrolo[3,2-d]pyrimidine derivatives were investigated as potential antitubercular agents, with one compound showing potent activity against Mycobacterium tuberculosis nih.gov. While these findings highlight the potential of the pyrimidine core in this therapeutic area, there are no specific studies in the reviewed literature that report on the antitubercular activity of this compound.
Anticancer Research (in vitro cell line studies)
The antiproliferative effects of various pyrimidine and thienopyrimidine derivatives have been a significant area of cancer research. For instance, different substituted pyrimidines have been tested against a range of cancer cell lines, including HepG-2, PC-3, and HCT-116, with some compounds showing notable efficacy nih.govekb.eg. Thiazolo[5,4-d]pyrimidines have also been evaluated for their antiproliferative activity in a panel of cancer cell lines such as A549, PC-3, and HL-60 nih.gov. However, specific data, including IC50 values, for the antiproliferative effects of this compound on the cell lines HepG2, PC-3, DU-145, HL60, SR, HCT-116, and A549 are not available in the current body of scientific literature.
Based on the available data for related compounds, the following interactive table illustrates the type of data that would be relevant for this section, should it become available for this compound.
Interactive Data Table: Antiproliferative Activity of Related Pyrimidine Derivatives
| Compound Class | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine derivative | HCT-116 | 59.18 |
| Pyrazolo[1,5-a]pyrimidine derivative | PC-3 | 67.27 |
| Pyrido[2,3-d]pyrimidine (B1209978) derivative | HepG-2 | 0.3 |
| Thiazolo[5,4-d]pyrimidine analog | A549 | 1.4 |
This table is for illustrative purposes only and does not represent data for this compound.
The induction of apoptosis is a key mechanism for many anticancer agents. Research on related compounds, such as thiazolo[5,4-d]pyrimidines, has demonstrated their ability to induce apoptosis in cancer cells like A549 and HL-60, often confirmed by observing an increase in the sub-G1 population in cell cycle analysis and cleavage of PARP-1 nih.gov. Similarly, certain thiophene derivatives have been shown to induce apoptosis in leukemia cells plos.org. Despite these promising findings for structurally similar compounds, there is no specific research available that investigates the induction of apoptosis pathways by this compound in cancer cell lines.
Investigating the ability of a compound to cause cell cycle arrest is a fundamental aspect of in vitro anticancer research. Studies on other pyrimidine derivatives have shown that they can induce cell cycle arrest at different phases, such as the G2/M phase, thereby inhibiting cancer cell proliferation ekb.eg. For example, some 2-thiouracil-5-sulfonamide derivatives have been identified as potent inducers of cell cycle arrest mdpi.com. However, there is a lack of published studies specifically examining the effects of this compound on the cell cycle of any cancer cell line.
Antiviral Research (in vitro)
The structural characteristics of this compound make it a valuable starting point for the synthesis of novel antiviral agents. Researchers have investigated its derivatives for activity against significant human pathogens, including Human Immunodeficiency Virus type 1 (HIV-1) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Research
Derivatives of the 2,4,5-trisubstituted pyrimidine scaffold, which includes structures with a 3-thienyl group at the C5 position, have been designed and evaluated as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). These compounds function by binding to an allosteric site on the reverse transcriptase enzyme, thereby inhibiting its activity and preventing the conversion of viral RNA into DNA, a crucial step in the HIV-1 replication cycle.
In one study, novel 2,4,5-trisubstituted pyrimidine derivatives were synthesized by modifying a lead compound, K-5a2, to explore the structure-activity relationships within the NNRTI binding pocket. nih.gov The research demonstrated that compounds with a 3-thienyl substituent at the C5 position of the pyrimidine ring exhibited notable antiviral activity against wild-type HIV-1. nih.gov Specifically, derivatives with a 3-thienyl group showed slightly less potency compared to those with a 2-thienyl or 3-furyl group but were more active than those with a phenyl substituent. nih.gov
| Compound | Ar Substituent (at C5) | EC50 (nM) against HIV-1 (IIIB) |
|---|---|---|
| 11a | 2-thienyl | 134 |
| 12a | 3-thienyl | 415 |
| 13a | 2-furyl | 254 |
| 14a | 3-furyl | 172 |
| 15a | phenyl | >1000 |
Furthermore, research into thiophene[3,2-d]pyrimidine derivatives, which share a similar fused heterocyclic system, has shown that this scaffold is effective for developing potent NNRTIs. nih.gov These studies highlight the potential of the thiophene-pyrimidine core in designing novel anti-HIV agents.
SARS-CoV-2 Main Protease (Mpro) Inhibition Research
The main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govmdpi.com The inhibition of Mpro can prevent the processing of viral polyproteins, thereby halting the viral life cycle. nih.gov
While direct in vitro studies on this compound against SARS-CoV-2 Mpro are not extensively documented, research on related pyrimidine and thiophene-containing compounds suggests the potential of this scaffold. Pyrimidine-based molecules have been investigated as Mpro inhibitors, with some derivatives showing promising activity. nih.govresearchgate.net For instance, a study on novel synthetic carboxamide-linked pyridopyrrolopyrimidines identified compounds with inhibitory activity against Mpro in the low micromolar range. nih.govrsc.org
Computational docking studies have also been employed to predict the binding affinity of pyrimidine-2-thiones to the Mpro active site, indicating that these structures can form key interactions with the enzyme. researchgate.net The thiophene ring, as seen in other Mpro inhibitors, can also contribute to binding within the enzyme's active site. The combination of a pyrimidine core, which can act as a scaffold, and a thiophene moiety, which can form hydrophobic and other interactions, suggests that derivatives of this compound could be promising candidates for Mpro inhibition.
| Compound Class | Example Compound | IC50 (µM) |
|---|---|---|
| Pyridopyrrolopyrimidines | Compound 25 | Low micromolar |
| Pyridopyrrolopyrimidines | Compound 29 | Low micromolar |
| Pyrimidine-based molecule | Compound 14 | 6.10 |
Anti-inflammatory Research (in vitro)
Chronic inflammatory diseases pose a significant public health challenge, and the development of new anti-inflammatory agents is an ongoing area of research. Thiophene-based compounds are recognized as privileged structures in the design of anti-inflammatory drugs due to their presence in established medications like Tinoridine and Tiaprofenic acid.
Derivatives of pyrimidine have also been extensively studied for their anti-inflammatory properties. nih.gov These compounds often exert their effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes, nitric oxide (NO), and various cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6). nih.govmdpi.com
Research on tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine (B153573) derivatives, which feature a fused thiophene and pyrimidine ring system, has demonstrated significant in vitro anti-inflammatory activity. mdpi.com In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, certain derivatives were found to inhibit the production of NO and inflammatory cytokines. mdpi.comresearchgate.net The mechanism of action for these compounds was linked to the suppression of inducible nitric oxide synthase (iNOS) and COX-2 expression, as well as the inhibition of the NF-κB and MAPK signaling pathways. mdpi.com
| Compound | Effect on NO Production in LPS-stimulated RAW264.7 cells |
|---|---|
| A2 | Significant inhibition |
| A6 | Significant inhibition |
| B7 | Significant inhibition |
Given that both the thiophene and pyrimidine moieties are well-established pharmacophores in anti-inflammatory drug discovery, the this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents.
Synthetic Utility and Future Research Directions
2,4-Dichloro-5-(thiophen-3-yl)pyrimidine as a Key Intermediate in Organic Synthesis
The synthetic value of this compound is primarily derived from the high reactivity of the two chlorine atoms attached to the pyrimidine (B1678525) ring. These chlorine atoms serve as excellent leaving groups, making the C2 and C4 positions susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the sequential and regioselective introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols.
The differential reactivity of the C4-Cl bond compared to the C2-Cl bond can often be exploited to achieve selective monosubstitution, typically at the more reactive C4 position, followed by a second, distinct substitution at the C2 position. This stepwise functionalization is a powerful strategy for creating diverse molecular architectures from a single starting material. For instance, sequential substitution reactions are a cornerstone in the synthesis of various kinase inhibitors, where precise positioning of different functional groups is essential for biological activity. researchgate.net
Furthermore, this intermediate is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. researchgate.netchemicalbook.com While the primary reactivity lies with the chloro-substituents, these coupling reactions offer pathways to introduce aryl, heteroaryl, or alkynyl groups, further expanding the structural diversity of the resulting products. The compound serves as a foundational building block, analogous to other dichloropyrimidines used in the synthesis of medicinally important molecules like 4-aryl-5-pyrimidinylimidazoles. researchgate.netchemicalbook.com
Scaffold Design for Novel Bioactive Compounds
The combination of a pyrimidine ring and a thiophene (B33073) ring creates a "thienopyrimidine" core, which is recognized as a privileged scaffold in medicinal chemistry. mdpi.comnih.gov This is due to its structural resemblance to endogenous purines, allowing thienopyrimidine derivatives to interact with a wide range of biological targets. nih.govresearchgate.net The pyrimidine itself is a core component of nucleobases, making its derivatives prime candidates for interacting with enzymes and receptors involved in cellular signaling and replication. nih.govnih.gov
The thiophene ring in this compound acts as a bioisostere of a benzene (B151609) ring. This substitution is a common strategy in drug design to modulate a compound's physicochemical properties, such as solubility and metabolic stability, while maintaining or enhancing its biological activity. mdpi.commdpi.com The aromaticity and planarity of the thiophene ring can enhance binding to target receptors. mdpi.com
The design of novel bioactive compounds from this scaffold focuses on strategic modifications at the C2 and C4 positions to achieve high potency and selectivity for specific biological targets. This approach has been successfully employed to develop compounds with a range of therapeutic applications, as detailed in the table below.
| Bioactive Scaffold | Therapeutic Target/Application |
| Thieno[2,3-d]pyrimidines | Protein Kinase (PK) Inhibitors, Anticancer Agents. mdpi.com |
| Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines | Antimicrobial, Anticancer (EGFR Kinase Inhibitors). nih.gov |
| Pyrimidine-Thiophene Conjugates | Anticancer Agents. researchgate.net |
Development of Libraries based on the Pyrimidine-Thiophene Core
The robust and predictable reactivity of this compound makes it an ideal starting material for combinatorial chemistry and the development of large compound libraries. These libraries are instrumental in high-throughput screening (HTS) campaigns to identify novel hit compounds for drug discovery programs.
A typical library synthesis would involve a divergent approach. The core scaffold is first reacted with a diverse set of primary or secondary amines to create a library of 4-substituted-2-chloro-5-(thiophen-3-yl)pyrimidine intermediates. Each of these intermediates can then be further reacted with a second set of diverse nucleophiles (e.g., different amines, thiols, or alkoxides) to generate a large, two-dimensional matrix of final products. This strategy allows for the rapid generation of thousands of unique compounds, systematically exploring the chemical space around the pyrimidine-thiophene core. Such a library was created to discover imidazopyridine derivatives using a flow procedure. acs.org
Hypothetical Library Synthesis Design
| Core Scaffold | R1 Substituents (at C4) | R2 Substituents (at C2) | Resulting Derivative Class |
|---|---|---|---|
![]() |
Aniline derivatives, Alkyl amines, Cyclic amines | Aryl amines, Alkyl thiols, Phenols | 2,4-Disubstituted-5-(thiophen-3-yl)pyrimidines |
| (e.g., 50 variations) | (e.g., 50 variations) | (e.g., 2500 unique compounds) |
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
Modern synthetic chemistry is increasingly focused on developing sustainable and environmentally friendly processes. numberanalytics.comnumberanalytics.com Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than a batch-wise process, offers significant advantages in this regard. For the synthesis of heterocyclic compounds like pyrimidine derivatives, flow chemistry enables superior control over reaction parameters such as temperature and pressure, leading to enhanced safety, higher yields, and improved reproducibility. researchgate.netmdpi.com
The synthesis of derivatives from this compound is well-suited for adaptation to flow processes. For example, nucleophilic substitution reactions can be performed by pumping a solution of the starting material and the nucleophile through a heated reactor coil, significantly reducing reaction times from hours to minutes. mdpi.com This approach also allows for the safe handling of hazardous reagents and facilitates rapid process optimization and scale-up. mdpi.com
Beyond flow chemistry, other green chemistry principles are being applied to the synthesis of heterocycles. nih.goveresearchco.com These include the use of:
Alternative Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ionic liquids, or deep eutectic solvents. numberanalytics.comnumberanalytics.com
Microwave and Ultrasound-Assisted Synthesis: Using alternative energy sources to accelerate reaction rates, reduce energy consumption, and improve yields. numberanalytics.comnih.gov
Catalytic Methods: Employing recyclable and reusable catalysts, including biocatalysts, to minimize waste and improve atom economy. numberanalytics.comnih.gov
Advanced Spectroscopic and Structural Characterization Techniques for Novel Derivatives
The synthesis of novel derivatives of this compound requires rigorous structural confirmation. A suite of advanced spectroscopic and analytical techniques is employed to unambiguously characterize these new chemical entities.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the primary tool for elucidating the molecular structure. It provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing chemists to confirm that substitution has occurred at the intended positions and to verify the structure of the newly introduced groups. niscpr.res.insciencepublishinggroup.comnih.gov
Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compound, confirming its elemental composition. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which can definitively establish the molecular formula. mdpi.com
X-ray Crystallography offers the most definitive structural information for crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of every atom in the molecule can be determined. mdpi.commdpi.com This technique is invaluable for confirming stereochemistry and understanding the intermolecular interactions that stabilize the crystal structure. mdpi.comresearchgate.net
The table below summarizes the key characterization techniques and the information they provide.
| Technique | Abbreviation | Information Provided |
| Nuclear Magnetic Resonance | NMR | Detailed molecular structure, connectivity of atoms, and chemical environment. niscpr.res.inresearchgate.net |
| Mass Spectrometry | MS | Molecular weight and elemental composition. mdpi.com |
| Infrared Spectroscopy | IR / FTIR | Presence of specific functional groups. niscpr.res.invandanapublications.com |
| X-ray Crystallography | XRD | Unambiguous 3D molecular structure and intermolecular interactions in the solid state. mdpi.commdpi.com |
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 2,4-Dichloro-5-(thiophen-3-yl)pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling can introduce the thiophene moiety to the pyrimidine core. Catalytic methods, such as using p-toluenesulfonic acid (p-TsOH) under reflux, may enhance yield and selectivity, as demonstrated in analogous pyrimidine syntheses . Optimization requires monitoring reaction parameters (temperature, solvent, catalyst loading) via HPLC or TLC.
Q. How can the purity of this compound be validated after synthesis?
- Methodological Answer : Use a combination of chromatographic (HPLC, GC-MS) and spectroscopic techniques (¹H/¹³C NMR). For example, NMR can confirm the absence of residual solvents or unreacted intermediates, while mass spectrometry verifies molecular weight. Single-crystal X-ray diffraction is definitive for structural validation .
Q. What safety protocols are critical when handling chlorinated pyrimidines like this compound?
- Methodological Answer : Chlorinated pyrimidines require inert atmosphere handling (e.g., nitrogen glovebox) to prevent hydrolysis. Waste must be segregated and treated by certified agencies due to potential environmental persistence . Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory.
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound be resolved?
- Methodological Answer : Contradictions often arise from dynamic effects or impurities. Employ 2D NMR (COSY, NOESY) to clarify coupling patterns and spatial interactions. Complementary techniques like X-ray crystallography provide unambiguous structural data . For instance, crystal packing effects observed in analogous pyrimidines explain anomalous NMR shifts .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Studies on similar chloropyrimidines reveal that electron-withdrawing groups (e.g., Cl) activate the pyrimidine ring for substitution at specific positions . Molecular docking can further predict interactions with biological targets .
Q. What strategies optimize regioselectivity in derivatizing the thiophene or pyrimidine moieties?
- Methodological Answer : Protecting group strategies (e.g., silyl ethers for thiophene) and directing groups (e.g., boronic esters for Suzuki coupling) enhance regiocontrol. For example, steric hindrance from the 3-thiophenyl group directs electrophilic substitution to the pyrimidine’s 5-position . Kinetic vs. thermodynamic control in reaction conditions (e.g., temperature) also influences outcomes .
Q. How does the compound’s crystal structure inform its stability and intermolecular interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

